molecular formula C24H24N2O5S B4551204 N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4551204
M. Wt: 452.5 g/mol
InChI Key: CKYZKORHMZHNOI-UHFFFAOYSA-N
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Description

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.14059304 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been explored for their potential in synthesizing various chemical structures and evaluating their biological activities. For instance, researchers have investigated the synthesis and biological evaluation of novel benzenesulfonamide derivatives, revealing that some synthesized compounds exhibited excellent in vitro antitumor activity against specific cell lines. The study highlighted the potential interactions against the KSHV thymidylate synthase complex and provided a comprehensive theoretical and experimental analysis of the compounds (Asmaa M. Fahim, Mona A. Shalaby, 2019).

Molecular Docking and DFT Calculations

Another study focused on the synthesis, biological evaluation, molecular docking, and density functional theory (DFT) calculations of benzenesulfonamide derivatives. This research emphasizes the chemical reactivity of such compounds, including their interactions with various nucleophiles, and explores their potential therapeutic applications, particularly their antitumor properties (Asmaa M. Fahim, Mona A. Shalaby, 2019).

Drug Metabolism and Pharmacokinetics

The metabolism of related compounds in human liver microsomes and other biological systems has been examined to understand their pharmacokinetic profiles and metabolic pathways. Such studies are crucial for developing novel antidepressants and other therapeutic agents, indicating the compound's relevance in drug discovery and development (Mette G. Hvenegaard et al., 2012).

Aldose Reductase Inhibitory Potential

Research into N-[[(substituted amino)phenyl]sulfonyl]glycines and their analogs has revealed significant aldose reductase inhibitory potential. These findings are valuable for designing new therapeutic agents for conditions such as diabetic complications, showcasing the compound's utility in medicinal chemistry (C. A. Mayfield, J. Deruiter, 1987).

Supramolecular Chemistry

The compound's derivatives have also been studied for their role in supramolecular chemistry, exploring the molecular and electronic structures, as well as their reactivity and interaction patterns. Such research provides insights into the design of new materials and the development of novel chemical synthesis strategies (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-8-9-18(2)21(12-17)26(32(28,29)20-6-4-3-5-7-20)15-24(27)25-14-19-10-11-22-23(13-19)31-16-30-22/h3-13H,14-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYZKORHMZHNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
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N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.